molecular formula C20H17ClFN3O B2766243 (4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358708-38-9

(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2766243
CAS No.: 1358708-38-9
M. Wt: 369.82
InChI Key: APLVPMGDIJJDJH-UHFFFAOYSA-N
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Description

The compound (4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a quinoline core substituted with a 2-chlorophenylamino group, a fluorine atom, and a pyrrolidinylmethanone moiety, which collectively contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Amination: The 2-chlorophenylamino group can be introduced via nucleophilic aromatic substitution (S_NAr) reactions, where 2-chloroaniline reacts with the quinoline derivative.

    Formation of the Pyrrolidinylmethanone Moiety: This step involves the reaction of the quinoline derivative with pyrrolidine and a suitable acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylamino group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, thiols) under basic conditions

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted quinoline derivatives with different functional groups replacing the chlorine atom

Scientific Research Applications

(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral activities due to its quinoline core.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core, similar in structure but lacks the pyrrolidinylmethanone moiety.

    Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin, which also feature a fluorine-substituted quinoline core but differ in other substituents.

Uniqueness

  • The presence of the 2-chlorophenylamino group and the pyrrolidinylmethanone moiety distinguishes (4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone from other quinoline derivatives, potentially offering unique biological activities and applications.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(2-chloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-16-5-1-2-6-18(16)24-19-14-11-13(22)7-8-17(14)23-12-15(19)20(26)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVPMGDIJJDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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